

# An In-depth Technical Guide to 2-Bromo-5-chlorotoluene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-5-chlorotoluene

Cat. No.: B148796

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for **2-Bromo-5-chlorotoluene** (CAS No: 14495-51-3). This halogenated aromatic compound serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules.

## Molecular Structure and Properties

**2-Bromo-5-chlorotoluene**, with the IUPAC name 1-Bromo-4-chloro-2-methylbenzene, is a disubstituted toluene derivative.<sup>[1]</sup> Its chemical structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a methyl group at positions 2, 5, and 1, respectively. The presence of these functional groups makes it a versatile intermediate for a variety of chemical transformations.

The molecular formula of **2-Bromo-5-chlorotoluene** is C<sub>7</sub>H<sub>6</sub>BrCl.<sup>[1][2][3]</sup> Its molecular weight is 205.48 g/mol.<sup>[1][2][3][4]</sup>

## Physicochemical Data

The following table summarizes the key quantitative data for **2-Bromo-5-chlorotoluene**:

Property	Value	Reference
Molecular Weight	205.48 g/mol	[1][2][4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrCl	[1][2][3]
CAS Number	14495-51-3	[1][2][3][4]
Density	1.543 g/mL at 25 °C	[3][4]
Boiling Point	98-100 °C at 25 mmHg	[3]
Flash Point	96 °C (closed cup)	[4]
Refractive Index	n <sub>20</sub> /D 1.575	[3][4]
Solubility	Insoluble in water	[3]
Vapor Pressure	0.179 mmHg at 25 °C	[3]

## Experimental Protocols

### Synthesis of Halogenated Toluene Derivatives via Sandmeyer Reaction

While a specific, detailed protocol for the synthesis of **2-Bromo-5-chlorotoluene** is not readily available in the searched literature, a common and effective method for the synthesis of such aryl halides is the Sandmeyer reaction. The following protocol for the synthesis of the isomeric 5-Bromo-2-chlorotoluene from 2-methyl-4-bromoaniline illustrates the key steps that can be adapted by a skilled chemist for the synthesis of **2-Bromo-5-chlorotoluene**, likely starting from 2-amino-4-chlorotoluene.

#### 1. Diazotization of the Amine:

- Dissolve the starting aniline derivative (e.g., 2-methyl-4-bromoaniline, 63.2 mmol) in a 6 M hydrochloric acid solution (45 mL).[2]
- Cool the solution to below 0°C in an ice-salt bath.[2]
- Slowly add a pre-cooled solution of sodium nitrite (69.5 mmol in 20 mL of water) dropwise, maintaining the temperature below 0°C to form the diazonium salt.[2]

- After the addition is complete, 1,4-dioxane (12 mL) can be added and the mixture stirred.[2]

## 2. Sandmeyer Reaction:

- In a separate flask, prepare a solution of copper(I) chloride (66.4 mmol) in 3 M hydrochloric acid (20 mL) and cool it in an ice-water bath.[2]
- Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring.[2]

## 3. Work-up and Purification:

- After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 80°C for 3 hours.[2]
- Cool the mixture to room temperature and extract the product with dichloromethane (2 x 75 mL).[2]
- Combine the organic layers and wash sequentially with sodium bicarbonate solution (150 mL), water (150 mL), and saturated brine (2 x 100 mL).[2]
- Dry the organic phase over anhydrous sodium sulfate.[2]
- Remove the solvent under reduced pressure to yield the crude product.[2] Further purification can be achieved by distillation under reduced pressure.

## Analysis by High-Performance Liquid Chromatography (HPLC)

**2-Bromo-5-chlorotoluene** can be analyzed using a reverse-phase HPLC method.

### Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A Newcrom R1 reverse-phase column is suitable for this analysis.[1]

- Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be used as a modifier. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[1]
- Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1]

## Visualizations

### Molecular Structure of 2-Bromo-5-chlorotoluene

Caption: 2D structure of **2-Bromo-5-chlorotoluene**.

## Safety and Handling

**2-Bromo-5-chlorotoluene** is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] [5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area, such as a fume hood.

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)